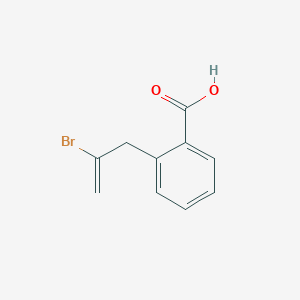

2-(2-Bromo-2-propenyl)benzoic acid

Descripción

Contextual Significance of Brominated Benzoic Acid Derivatives in Synthetic Design

Brominated benzoic acid derivatives are valuable intermediates in organic synthesis. The presence of a bromine atom on the aromatic ring or on a substituent provides a reactive handle for a variety of transformations. These include, but are not limited to, cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govgoogleapis.com Furthermore, the bromine atom can be converted into other functional groups, for instance, through lithiation followed by quenching with an electrophile. The carboxylic acid moiety, on the other hand, allows for the formation of esters, amides, and other acid derivatives, and can also direct certain reactions to specific positions on the aromatic ring. The strategic placement of a bromine atom in a benzoic acid framework thus offers a powerful tool for the construction of complex molecular architectures, including those found in pharmaceuticals and materials science. googleapis.comgoogle.com

Overview of the Unique Reactivity Profiles of Ortho-Substituted Benzoic Acid Systems

Ortho-substituted benzoic acids often exhibit distinct reactivity compared to their meta and para isomers, a phenomenon commonly referred to as the "ortho effect." This effect is a combination of steric and electronic factors. Steric hindrance between the ortho substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene (B151609) ring. This twisting can inhibit resonance between the carboxyl group and the aromatic ring, which in turn can influence the acidity of the carboxylic acid and the reactivity of the ring. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para counterparts. This unique electronic and steric environment can be exploited to achieve selective transformations that would not be possible with other isomers.

Scope and Research Objectives Pertaining to 2-(2-Bromo-2-propenyl)benzoic acid

The specific structure of this compound, with its ortho-substituted propenyl group containing a vinylic bromide, presents a fascinating case for investigation. The primary research objectives surrounding this compound would be to explore its synthesis, fully characterize its physicochemical properties, and map its chemical reactivity. Of particular interest is the potential for intramolecular reactions, where the proximity of the carboxylic acid and the bromo-propenyl group could lead to the formation of novel heterocyclic systems, such as isochromanones. libretexts.org Furthermore, the vinylic bromide and the aromatic ring offer sites for various intermolecular reactions, making it a potentially versatile building block in synthetic chemistry.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively available in the public domain, some of its fundamental physicochemical properties can be stated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | libretexts.org |

| Molecular Weight | 241.08 g/mol | libretexts.org |

| CAS Number | 732248-92-9 | libretexts.org |

Synthesis and Mechanistic Pathways

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, plausible synthetic routes can be proposed based on established organic chemistry transformations.

One potential approach involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction starting from 2-formylbenzoic acid or its corresponding ester. The ylide or phosphonate (B1237965) reagent would need to contain a dibromomethyl group, which upon reaction and subsequent elimination of HBr could form the desired 2-bromo-2-propenyl group.

Alternatively, a Heck-type coupling reaction could be envisioned. nih.govgoogleapis.com Starting with a protected 2-bromobenzoic acid, a palladium-catalyzed coupling with a suitable allene (B1206475) or a propargyl derivative could potentially lead to the desired product. The choice of catalyst, base, and reaction conditions would be critical to control the regioselectivity of the addition.

Table 2: Plausible Synthetic Approaches to this compound

| Reaction Type | Starting Materials | Key Reagents | Potential Product |

| Wittig/HWE Reaction | 2-Formylbenzoic acid (or ester) | Dibromomethyl-ylide/phosphonate | This compound |

| Heck Coupling | 2-Halobenzoic acid derivative | Allene/Propargyl derivative | This compound |

The mechanistic pathways for these reactions are well-established. The Wittig reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, while the Heck reaction involves a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid, the aromatic ring, and the bromo-propenyl group.

Intramolecular Cyclization Reactions

The ortho-disposed functional groups in this compound make it a prime candidate for intramolecular cyclization reactions. One of the most promising transformations is an intramolecular Heck reaction. libretexts.orgwikipedia.org Under palladium catalysis, the aryl-carbon bond (formed from an initial oxidative addition of the aryl halide portion if the starting material was, for instance, a di-halogenated benzoic acid derivative) or more directly, the vinylic carbon-bromine bond could undergo oxidative addition to a palladium(0) catalyst. Subsequent intramolecular migratory insertion of the alkene, followed by reductive elimination, could lead to the formation of a six-membered ring, specifically a 3-methyleneisochroman-1-one. researchgate.net The regioselectivity of this cyclization would be a key aspect to investigate.

Intermolecular Reactions: Cross-Coupling and Esterification

The vinylic bromide in this compound is a handle for various intermolecular cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-based substituents at this position, further functionalizing the molecule. The carboxylic acid group can readily undergo esterification or amidation to produce a variety of derivatives. These reactions would typically proceed under standard conditions, for example, acid-catalyzed esterification or the use of coupling agents for amide bond formation.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromoprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFHCAXSWLSTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641257 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-92-9 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromo 2 Propenyl Benzoic Acid and Analogues

Strategic Precursor Design and Selection for the ortho-Bromoalkenylbenzoic acid Moiety

The successful synthesis of 2-(2-bromo-2-propenyl)benzoic acid hinges on the careful design and selection of precursor molecules and the strategic timing of functional group introduction. The electronic properties of the benzoic acid ring, which is deactivated towards electrophilic attack by the electron-withdrawing carboxylic acid group, necessitate non-traditional synthetic approaches to achieve the desired ortho-substitution pattern.

Bromination Strategies in Aromatic Systems for Substituted Benzoic Acids

The introduction of a bromine atom onto the aromatic ring is a critical step. Achieving the specific ortho-regioselectivity required for the target molecule is non-trivial and classical methods are often not suitable.

Direct bromination of benzoic acid through electrophilic aromatic substitution typically yields the meta-substituted product. The carboxylic acid group is a deactivating and meta-directing group, making the ortho position less susceptible to electrophilic attack. Current time information in Bangalore, IN. Therefore, alternative strategies are required to achieve ortho-bromination.

One powerful strategy is Directed ortho-Metalation (DoM) . This method utilizes the carboxylic acid group as a directing group to activate the adjacent ortho C-H bonds for deprotonation by a strong base, such as an organolithium reagent. The resulting ortho-lithiated species can then react with an electrophilic bromine source to install the bromine atom at the desired position. rsc.orgorganic-chemistry.org This approach offers high regioselectivity for the synthesis of ortho-substituted benzoic acids. organic-chemistry.org The use of hindered lithium dialkylamides has also been shown to effectively metalate the ortho-position of 3-halobenzoic acids. acs.org

Another modern approach involves transition-metal-catalyzed C-H activation. Palladium catalysts, in particular, have been employed for the ortho-C–H halogenation of various aromatic compounds, including those with directing groups like oximes. acs.org While direct ortho-bromination of benzoic acid itself via this method can be challenging, the use of specific ligands and conditions can promote ortho-selectivity. For instance, palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has been reported, highlighting the potential for catalyst control to overcome the inherent directing effects of the substituents. nih.govresearchgate.netrsc.org

Table 1: Comparison of Bromination Strategies for Benzoic Acid Derivatives

| Method | Reagents/Catalyst | Selectivity | Advantages | Limitations |

| Electrophilic Bromination | Br₂/FeBr₃ | Meta | Simple, readily available reagents. | Not suitable for ortho-bromination of benzoic acid. Current time information in Bangalore, IN. |

| Directed ortho-Metalation (DoM) | s-BuLi/TMEDA, then electrophilic bromine source | Ortho | High regioselectivity for ortho-substitution. rsc.orgorganic-chemistry.org | Requires stoichiometric strong base and cryogenic temperatures. |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligand, Brominating Agent | Varies (Ortho or Meta) | Can overcome inherent substrate-directing effects. nih.govresearchgate.netrsc.org | May require specialized ligands and optimization for each substrate. |

Photochemical bromination typically proceeds via a radical mechanism and is most effective for the bromination of benzylic positions of alkyl-substituted aromatic rings. rsc.org While direct photochemical bromination of the aromatic C-H bonds of benzoic acid to achieve ortho-selectivity is not a standard or efficient method, this technique could be envisioned for the functionalization of a precursor molecule. For example, a precursor with an ortho-alkyl group could be subjected to photochemical benzylic bromination. Subsequent chemical manipulation of this brominated alkyl chain could then lead to the desired 2-bromo-2-propenyl group. However, controlling the regioselectivity on the aromatic ring itself through photochemical means remains a significant challenge.

Introduction of the Propenyl Side Chain via Alkylation Approaches

The introduction of the 2-bromo-2-propenyl side chain at the ortho position of a benzoic acid derivative is another key synthetic hurdle. Traditional and modern catalytic methods offer potential solutions.

Classical Friedel-Crafts alkylation reactions are generally not effective for benzoic acid and its derivatives. The strong electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making it a poor nucleophile for the carbocation intermediates generated in Friedel-Crafts reactions. wikipedia.org Furthermore, the Lewis acid catalyst can complex with the carboxylic acid group, further deactivating the ring. These limitations necessitate the exploration of alternative alkylation strategies.

Modern cross-coupling reactions provide powerful alternatives for the introduction of alkenyl groups onto aromatic rings.

Palladium-catalyzed C-H alkenylation has emerged as a prominent method. The carboxylate group of benzoic acid can act as a directing group to facilitate the ortho-selective coupling with various alkenes. rsc.org This approach can directly install an alkenyl group at the desired position. For instance, palladium-catalyzed reactions of benzoic acids with Morita-Baylis-Hillman (MBH) alcohols can lead to ortho-alkenylation. rsc.org Ruthenium acs.orgrsc.org and rhodium rsc.org catalysts have also been successfully employed for the ortho-C–H alkenylation of benzoic acids with various coupling partners, including allyl alcohols.

The Heck reaction is another powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. wikipedia.orgmychemblog.com In the context of synthesizing the target molecule, a precursor such as 2-bromobenzoic acid could be coupled with a suitable propene derivative under Heck conditions. The reaction is known to tolerate a wide range of functional groups, including carboxylic acids. mychemblog.com The synthesis of the drug Singulair™ involves a key step where methyl 2-iodobenzoate (B1229623) is coupled with an allylic alcohol via a Heck reaction. cdnsciencepub.com

A plausible synthetic route could therefore involve the initial ortho-bromination of benzoic acid via Directed ortho-Metalation, followed by a palladium-catalyzed Heck-type coupling with a suitable three-carbon alkene, and subsequent manipulation to introduce the bromine on the double bond.

Table 2: Modern Methods for Introducing an Alkene at the Ortho-Position of Benzoic Acid

| Method | Precursor | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed C-H Alkenylation | Benzoic Acid | Pd(II) catalyst, alkene | Direct functionalization of the C-H bond. rsc.org |

| Ruthenium-Catalyzed C-H Alkenylation | Benzoic Acid | Ru(II) catalyst, allyl alcohol | Can be switched to alkylation by tuning conditions. acs.org |

| Heck Reaction | 2-Halobenzoic Acid | Pd(0) catalyst, alkene, base | Well-established for C-C bond formation. wikipedia.orgmychemblog.com |

Targeted Synthetic Routes to the this compound Framework

The synthesis of the this compound framework can be approached through various strategic pathways, leveraging both classical and modern organic chemistry techniques. The core challenge lies in the precise installation of the functionalized three-carbon chain onto the benzoic acid scaffold.

Convergent and Divergent Synthetic Pathways

The construction of complex molecules like this compound can be strategically planned using either convergent or divergent approaches.

A convergent synthesis would involve the preparation of two or more key fragments that are later joined to form the final product. For the target molecule, a plausible convergent strategy would involve:

Preparation of a suitable 2-halobenzoic acid derivative (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid).

Independent synthesis of a 2-bromoallyl organometallic reagent (e.g., a Grignard or organozinc reagent).

A palladium-catalyzed cross-coupling reaction (such as a Suzuki, Stille, or Negishi coupling) to link the two fragments. This approach is often favored for its efficiency and ability to build complexity late in the synthesis.

A divergent synthesis , conversely, would begin with a common precursor that is elaborated into a variety of analogues. For instance, one could start with 2-allylbenzoic acid. This common intermediate could then undergo a series of reactions to introduce the bromine atom at the 2-position of the propenyl group, potentially yielding different isomers or further functionalized analogues. Another divergent route could start from 2-bromobenzoic acid, which can be used to prepare a range of derivatives. For example, a copper-catalyzed condensation with a β-dicarbonyl compound like acetylacetone (B45752) has been used to synthesize 2-(1-acetyl-2-oxopropyl)benzoic acid orgsyn.org. This demonstrates a method of forming a carbon-carbon bond at the 2-position, which could be adapted for the bromo-propenyl group.

One-Pot and Multistep Reaction Sequences

Both one-pot reactions and extended multistep sequences offer distinct advantages in synthesizing complex benzoic acid derivatives.

One-pot syntheses enhance efficiency by performing multiple reaction steps in a single reaction vessel, avoiding the need for intermediate purification and thus saving time and resources. A hypothetical one-pot synthesis for a related structure, 2-(1-acyloxypentyl) benzoic acids, has been described involving the trapping of a dianion with acylating reagents after a Grignard addition to 2-formylbenzoic acid, noted for its convenient operation and higher yields compared to routine methods. researchgate.net

Table 1: Example of a Multistep Synthesis for a Functionalized Benzoic Acid Analogue thieme-connect.com

| Step | Reaction | Key Reagents | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group to the aromatic ring. |

| 2 | Hydrolysis | NaOH | Conversion of ester groups to carboxylic acids. |

| 3 | Hydrogenation | Catalytic | Reduction of the nitro group to an amine. |

| 4 | Esterification | TMSCl, MeOH | Selective formation of a methyl ester. |

| 5 | Bromination | NBS | Introduction of a bromine atom to the aromatic ring. |

| 6 | Diazotization | Sandmeyer Reaction | Conversion of the amino group to a chlorine atom. |

Stereoselective Synthetic Approaches

The double bond in the 2-propenyl group of the target molecule introduces the possibility of E/Z isomerism. Stereoselective synthesis aims to control the formation of these isomers, yielding a single, desired product. While specific stereoselective syntheses for this compound are not detailed in the available literature, general principles can be applied.

The stereochemical outcome could be controlled during the creation of the double bond. For example, a stereoselective elimination reaction (E2) from a suitable precursor could be designed to favor one isomer over the other. youtube.com Alternatively, stereoselective addition reactions to an alkyne precursor, such as a 2-(prop-2-ynyl)benzoic acid derivative, could install the bromine and the third hydrogen atom with specific geometry. The development of cooperative catalysts, such as a soft Lewis acid/hard Brønsted base system, has enabled the activation of otherwise low-reactivity pronucleophiles for highly stereoselective reactions, a principle that could be adapted to this synthetic challenge. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. wjpmr.comjk-sci.com

Flow Chemistry Applications in Brominated Benzoic Acid Synthesis

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages in safety, control, and scalability over traditional batch processes. youtube.comnih.gov This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, such as brominations and nitrations. youtube.comvapourtec.com

Key advantages of flow chemistry for synthesizing brominated benzoic acids include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous materials like bromine or unstable intermediates. youtube.comnih.gov

Precise Control: Superior heat and mass transfer allow for precise control over reaction temperature and time, leading to higher yields and fewer byproducts. nih.gov

Scalability: Scaling up a reaction is achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward than scaling up batch reactors. youtube.com

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous system, allowing for the synthesis of complex molecules without isolating intermediates. youtube.com

For example, the esterification of benzoic acid has been successfully performed in flow reactors, achieving high yields in minutes under supercritical conditions, which are difficult to achieve in batch processing. nih.gov Similarly, the on-demand generation of hazardous reagents can be safely managed in a flow setup. youtube.com

Catalyst Selection for Enhanced Atom Economy and Reduced Waste

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. jk-sci.com Catalytic reactions are fundamental to improving atom economy. numberanalytics.comjocpr.com

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | Atom Economy | Byproducts |

| Addition (e.g., Diels-Alder, Hydrogenation) | High (often 100%) | None or minimal |

| Rearrangement | High (100%) | None |

| Substitution | Lower | Displaced group becomes waste |

| Elimination | Lower | Leaving group and others become waste |

Transition metal catalysts, particularly those based on palladium, nickel, or ruthenium, are pivotal in designing atom-economical syntheses. numberanalytics.com For the synthesis of the this compound framework, a palladium-catalyzed cross-coupling reaction represents a highly atom-economical approach to forming the key carbon-carbon bond. Catalytic hydrogenation is another prime example of an atom-economical reaction that can be used to reduce waste in synthetic sequences. jocpr.com

The choice of catalyst can also reduce the use of hazardous materials. For instance, a green, photochemically activated benzylic bromination of p-toluic acid uses visible light instead of chemical initiators and a safer solvent (acetonitrile) instead of chlorinated solvents. acs.org Similarly, solvent-free methods, such as using sonication for the bromination of benzoic acid, align with green chemistry principles by eliminating solvent waste and often increasing reaction rates. ijisrt.com These approaches significantly reduce the environmental impact of synthesizing brominated aromatic compounds.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 2 Bromo 2 Propenyl Benzoic Acid

Reactivity of the Bromine Moiety: Nucleophilic Substitution and Cross-Coupling Reactions

The carbon-bromine bond on the propenyl group is the most active site for a variety of synthetic transformations. This vinylic bromide can participate in nucleophilic substitution reactions, although these are generally less common than for alkyl halides due to the higher bond strength of the sp² C-Br bond. masterorganicchemistry.com The most significant and widely utilized reactivity pathway for this moiety is through transition metal-catalyzed cross-coupling reactions, which provide a powerful platform for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis, allowing for the efficient construction of complex molecular architectures under mild conditions. nih.gov For substrates like 2-(2-bromo-2-propenyl)benzoic acid, the vinylic bromide serves as an excellent electrophilic partner in these reactions. The general reactivity for halide partners is R-I > R-Br > R-OTf >> R-Cl, placing vinylic bromides in a favorable position for effective coupling. fishersci.co.uk

Among the various palladium-catalyzed methods, the Suzuki-Miyaura coupling is arguably the most widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. nih.govlibretexts.org The reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Alkenyl Systems

Suzuki-Miyaura Cross-Coupling of Brominated Alkenes.

Reaction with Arylboronic Acids

The Suzuki-Miyaura reaction provides a direct method to couple the vinylic bromide of this compound with a diverse range of arylboronic acids. This transformation results in the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl group and yielding a 2-(2-aryl-2-propenyl)benzoic acid derivative. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent. libretexts.orgresearchgate.net A variety of palladium sources, including simple palladium(II) salts like Pd(OAc)₂ or pre-formed palladium(0) complexes such as Pd(PPh₃)₄, can be used. fishersci.co.uk

The general scheme for the reaction is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The scope of the arylboronic acid partner is broad, accommodating both electron-rich and electron-poor aromatic and heteroaromatic systems. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Vinylic Bromides with Arylboronic Acids (Data is illustrative, based on reactions with similar brominated alkene substrates)

| Entry | Vinylic Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | (Z)-1-Bromo-1-hexene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 95 |

| 2 | (E)-β-Bromostyrene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 92 |

| 3 | (Z)-1-Bromo-1-hexene | 2-Thiopheneboronic acid | Pd(P(o-Tol)₃)₂ (5) | NaO-t-Bu | Ethanol | 88 organic-chemistry.org |

| 4 | 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium 1-propenyltrifluoroborate | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | 87 nih.gov |

Impact of Ligand Design on Catalytic Efficiency

The choice of ligand coordinated to the palladium center is critical and can dramatically influence the outcome of the Suzuki-Miyaura coupling. nih.gov Ligands stabilize the palladium catalyst, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can control selectivity. For couplings involving vinylic halides, a key challenge can be the isomerization of the double bond geometry. organic-chemistry.org

Research has shown that the selection of the phosphine (B1218219) ligand is the main factor in controlling potential Z-to-E isomerization of the alkenyl halide during the reaction. organic-chemistry.org While many catalysts can promote this isomerization, specific ligands have been identified that preserve the original stereochemistry of the double bond. For instance, using Pd(P(o-Tol)₃)₂ as the catalyst has been shown to maintain the Z-olefin geometry in high fidelity under mild conditions. organic-chemistry.org In contrast, other ligands might lead to mixtures of isomers. The design of bulky and electron-rich phosphine ligands, such as those in the Buchwald-Hartwig family (e.g., RuPhos), has also been instrumental in improving the efficiency of couplings with challenging substrates like aryl chlorides. organic-chemistry.org

Table 2: Effect of Different Ligands on a Model Suzuki-Miyaura Coupling (Data is illustrative, based on a representative reaction from literature)

| Entry | Ligand | Catalyst System | Yield (%) | Stereoselectivity (Z:E) |

| 1 | P(o-Tol)₃ | Pd(P(o-Tol)₃)₂ | 91 | >98:2 organic-chemistry.org |

| 2 | PPh₃ | Pd(PPh₃)₄ | 85 | 80:20 |

| 3 | P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | 89 | 5:95 organic-chemistry.org |

| 4 | dppf | Pd(dppf)Cl₂ | 94 | 95:5 acs.org |

Aqueous and Anhydrous Reaction Conditions

The Suzuki-Miyaura coupling is highly versatile in its solvent tolerance. Reactions can be performed under both anhydrous conditions, typically using solvents like dioxane, toluene, or THF, and in aqueous media. acs.orgnih.gov The use of water as a solvent or co-solvent is often beneficial from a green chemistry perspective and can sometimes accelerate the reaction rate. nih.govacs.org Aqueous conditions often employ a water-soluble base such as Na₂CO₃ or K₃PO₄ and may require a phase-transfer catalyst to facilitate interaction between the organic-soluble substrate and the aqueous-soluble base. fishersci.co.ukacs.org

Anhydrous conditions are preferred for substrates that are sensitive to water. nih.gov In these cases, organic-soluble bases like potassium trimethylsilanolate (TMSOK) can be employed. The addition of agents like trimethyl borate (B1201080) has been shown to enhance reaction rates in anhydrous heteroaryl couplings by preventing catalyst poisoning and solubilizing boronate intermediates. nih.gov The optimal conditions—whether aqueous or anhydrous—depend heavily on the specific substrates and catalyst system being used.

Table 3: Comparison of Aqueous vs. Anhydrous Conditions for a Model Suzuki-Miyaura Coupling

| Entry | Coupling Partners | Conditions | Yield (%) | Ref. |

| 1 | p-bromotoluene + phenylboronic acid | PdCl₂(Lₙ@β-CD), H₂O, 80 °C | 98 | acs.org |

| 2 | 4-chloroanisole + phenylboronic acid | Pd(OAc)₂/RuPhos, K₂CO₃, Toluene/H₂O, 100 °C | 95 | organic-chemistry.org |

| 3 | 2-bromopyridine + 3-thiopheneboronic ester | Pd₂(dba)₃/SPhos, TMSOK, Trimethyl borate, Dioxane, 80 °C | 92 | nih.gov |

| 4 | 3-bromo-2-methyl-2,1-borazaronaphthalene + K-alkenyltrifluoroborate | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 60 °C | 87 | acs.org |

While palladium-catalyzed Suzuki-Miyaura reactions are prominent, the vinylic bromide in this compound is also amenable to other important cross-coupling methodologies.

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. It is also typically catalyzed by palladium or nickel complexes. nih.gov Alkylzinc reagents are known for their high reactivity and ability to undergo efficient transmetalation. nih.gov

Copper-Catalyzed Coupling: Copper-based catalysts can be used for various cross-coupling reactions, including C-O and C-N bond formation. For example, a general and efficient copper-catalyzed method for the amidation of vinyl bromides has been developed using copper iodide (CuI) with a diamine ligand, which proceeds with retention of the double bond geometry. acs.org

These alternative methods expand the synthetic utility of this compound, allowing for the introduction of a wider array of functional groups beyond what is accessible through Suzuki-Miyaura coupling alone.

Nucleophilic Substitution Reactions at the Allylic Bromine Position

The bromine atom in the 2-propenyl group is at an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the carbocation intermediate or the transition state through resonance with the adjacent double bond. This allows for both SN1 and SN2 type reactions to occur, depending on the reaction conditions and the nature of the nucleophile. uky.edumasterorganicchemistry.com

The reaction of this compound with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular skeletons. Organometallic reagents, such as Grignard reagents (R-MgBr) and organocuprates (R₂CuLi), are common carbon nucleophiles used for this purpose. The choice of reagent can influence the regioselectivity of the attack, although for a terminal allylic bromide, substitution at the carbon bearing the bromine is typically favored.

Cyanide ions (CN⁻) can also act as carbon nucleophiles, leading to the introduction of a nitrile group. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates, derived from the deprotonation of carbonyl compounds, are another important class of carbon nucleophiles. Their reaction with this compound results in the alkylation of the enolate, forming a new C-C bond and extending the carbon framework. The table below summarizes potential reactions with carbon-based nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Phenyl-substituted propenylbenzoic acid |

| Cyanide | Sodium cyanide (NaCN) | Cyano-substituted propenylbenzoic acid |

| Enolate | Sodium salt of diethyl malonate | Diethyl (2-(2-carboxy-phenyl)allyl)malonate |

The allylic bromine is readily displaced by various heteroatom nucleophiles, leading to the formation of C-N, C-O, and C-S bonds. uky.edu

Nitrogen Nucleophiles: Amines, both primary and secondary, can react with this compound to form the corresponding allylic amines. Ammonia can also be used to introduce a primary amine group. These reactions are crucial for the synthesis of many biologically active molecules. For instance, the reaction with aniline (B41778) can yield 2-(2-(phenylamino)propenyl)benzoic acid. nih.gov

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) are effective oxygen nucleophiles. Reaction with an alkoxide leads to the formation of an ether, while reaction with hydroxide (B78521) results in the corresponding allylic alcohol. Water can also act as a nucleophile, particularly under conditions that favor an SN1 mechanism, leading to hydrolysis. stackexchange.comyoutube.comyoutube.com

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react readily with allylic bromides to form thioethers (sulfides). This reaction is typically efficient and proceeds under mild conditions.

The table below provides examples of reactions with heteroatom nucleophiles.

| Nucleophile Type | Reagent Example | Product Functional Group |

| Nitrogen | Aniline | Secondary Amine |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Ether |

| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether (Sulfide) |

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of numerous derivatives.

Carboxylic acids are readily converted into esters and amides, which are important functional groups in their own right and can serve as intermediates for further reactions. researchgate.net

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a classic Fischer esterification. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), which then reacts readily with an alcohol to form the ester. libretexts.org For example, reaction with allyl alcohol would yield allyl 2-(2-bromo-2-propenyl)benzoate. nist.gov

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.org

The following table outlines common derivatization reactions.

| Derivative | Reagent(s) | Key Intermediate (if applicable) |

| Ester | Methanol, H₂SO₄ | - |

| Ester | 1. SOCl₂, 2. Ethanol | Acid chloride |

| Amide | 1. DCC, 2. Aniline | O-acylisourea |

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. It is generally more selective than LiAlH₄ and does not reduce some other functional groups that LiAlH₄ would. libretexts.org

Enzymatic reductions using carboxylic acid reductases (CARs) are also a potential pathway, offering high selectivity under mild conditions. researchgate.net

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions. However, the presence of halogens on the benzene (B151609) ring can influence the reactivity. google.comacs.org

The decarboxylation of halogenated benzoic acids can be achieved under forcing conditions, such as heating with soda lime at high temperatures. google.com More modern methods for halodecarboxylation involve the conversion of the carboxylic acid to a derivative that is more susceptible to decarboxylation, often through a radical pathway. nih.govresearchgate.net For instance, the Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-induced decarboxylation.

Recent advancements have also explored metal-catalyzed decarboxylative halogenation reactions, which can proceed under milder conditions. princeton.edu While these methods are general for halogenated benzoic acids, their specific application to this compound would depend on the compatibility of the reagents with the allylic bromide functionality.

Reactivity of the Propenyl (Alkene) Moiety

The propenyl group in this compound presents a site of unsaturation that is susceptible to a variety of chemical transformations. The presence of a vinylic bromide and its proximity to the carboxylic acid-substituted aromatic ring influences its reactivity in addition, oxidation, and cyclization reactions.

Cycloaddition Reactions, Including Diels-Alder Chemistry

The alkene functionality within the 2-propenyl group can potentially participate in cycloaddition reactions. One of the most significant classes of such reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (the alkene). In the context of this compound, the propenyl moiety would act as the dienophile.

Other types of cycloadditions, such as [2+2] cycloadditions, might also be possible under photochemical conditions, leading to the formation of cyclobutane (B1203170) derivatives.

Table 1: Hypothetical Diels-Alder Reactions of this compound

| Diene | Predicted Product Structure | Notes |

| 1,3-Butadiene | 2-(1-(4-Bromocyclohex-3-en-1-yl))benzoic acid | The reaction would likely produce a mixture of regioisomers and stereoisomers. |

| Cyclopentadiene | 2-(1-(5-Bromobicyclo[2.2.1]hept-2-en-5-yl))benzoic acid | Favored due to the locked s-cis conformation of cyclopentadiene. |

Oxidation Reactions of the Alkene

The double bond of the propenyl group is susceptible to oxidation by various reagents, leading to a range of possible products. The specific outcome depends on the oxidizing agent and the reaction conditions.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 2-(2-(3-bromooxiran-2-yl))benzoic acid. This epoxide would be a versatile intermediate for further transformations.

Ozonolysis: Oxidative cleavage of the double bond can be achieved through ozonolysis. Depending on the workup conditions, this reaction could yield different products. A reductive workup (e.g., with dimethyl sulfide) would likely produce 2-formylbenzoic acid and bromoformaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield 2-carboxyphenylacetic acid.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would result in the formation of 2-(2-bromo-2,3-dihydroxypropyl)benzoic acid.

Table 2: Potential Oxidation Products of the Alkene Moiety

| Reagent | Reaction Type | Expected Major Product |

| m-CPBA | Epoxidation | 2-(2-(3-bromooxiran-2-yl))benzoic acid |

| 1. O₃, 2. DMS | Ozonolysis (Reductive) | 2-Formylbenzoic acid |

| 1. O₃, 2. H₂O₂ | Ozonolysis (Oxidative) | 2-Carboxyphenylacetic acid |

| OsO₄/NMO | Dihydroxylation | 2-(2-bromo-2,3-dihydroxypropyl)benzoic acid |

Intramolecular Cyclization Processes

The ortho positioning of the propenyl and carboxylic acid groups allows for the possibility of intramolecular cyclization reactions, leading to the formation of new ring systems. rsc.orgnih.govrsc.org These reactions are often promoted by acids, bases, or transition metal catalysts.

One potential pathway involves the intramolecular addition of the carboxylic acid's hydroxyl group to the double bond. This type of reaction, often acid-catalyzed, could lead to the formation of a lactone. The presence of the vinylic bromine might influence the regioselectivity of this cyclization.

Another possibility is a transition-metal-catalyzed cyclization. For instance, palladium-catalyzed intramolecular Heck-type reactions could potentially occur, where the aryl group adds across the double bond, followed by elimination, to form a fused ring system. Base-catalyzed intramolecular cyclizations are also a possibility, particularly if the reaction conditions facilitate the deprotonation of the carboxylic acid, which could then act as an intramolecular nucleophile. rsc.org

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.comlibretexts.orgmasterorganicchemistry.commsu.edu The rate and regioselectivity of this substitution are governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the 2-bromo-2-propenyl group.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the alkyl-type propenyl group is generally considered an activating, ortho-, para-directing group. The interplay of these two opposing effects determines the position of substitution for an incoming electrophile.

Regioselectivity Considerations in Ortho-Substituted Systems

In ortho-substituted benzoic acids, the regioselectivity of electrophilic aromatic substitution is complex. wikipedia.orgnih.gov This is due to the "ortho effect," which encompasses both steric and electronic factors. wikipedia.orgyoutube.comstackexchange.comresearchgate.net

The carboxylic acid group directs incoming electrophiles to the positions meta to it (positions 3 and 5). The propenyl group, being ortho-para directing, would direct incoming electrophiles to its ortho position (position 3) and its para position (position 5). In this case, both groups direct the incoming electrophile to the same positions (3 and 5).

However, steric hindrance from the existing ortho substituents will play a significant role. wikipedia.org The bulky 2-bromo-2-propenyl group may sterically hinder attack at position 3, making substitution at position 5 more favorable. Therefore, in reactions like nitration or halogenation, the major product would be expected to be the 5-substituted derivative.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(2-bromo-2-propenyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-2-(2-bromo-2-propenyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(2-bromo-2-propenyl)benzoic acid |

Strategic Derivatization and Functionalization of 2 2 Bromo 2 Propenyl Benzoic Acid

Design and Synthesis of Advanced Organic Intermediates

The dual functionality of 2-(2-Bromo-2-propenyl)benzoic acid makes it an ideal starting point for the synthesis of complex organic intermediates. The carboxylic acid group can undergo standard transformations such as esterification or amidation, while the vinyl bromide moiety is amenable to a variety of cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the site of the vinyl bromide. researchgate.net These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby generating a library of structurally diverse derivatives.

A plausible synthetic route to advanced intermediates could involve an initial protection of the carboxylic acid group, followed by a cross-coupling reaction on the vinyl bromide, and subsequent deprotection and further modification of the carboxylic acid. This stepwise approach would enable the controlled and selective synthesis of highly functionalized molecules.

| Reaction Type | Potential Reagent | Expected Product Class |

| Suzuki Coupling | Arylboronic acid | 2-(2-Aryl-2-propenyl)benzoic acid derivatives |

| Heck Coupling | Alkene | 2-(2-Alkenyl-2-propenyl)benzoic acid derivatives |

| Sonogashira Coupling | Terminal alkyne | 2-(2-Alkynyl-2-propenyl)benzoic acid derivatives |

| Esterification | Alcohol, Acid catalyst | Alkyl 2-(2-bromo-2-propenyl)benzoate |

| Amidation | Amine, Coupling agent | N-substituted 2-(2-bromo-2-propenyl)benzamide |

Functional Group Interconversions for Diverse Chemical Scaffolds

The transformation of the existing functional groups in this compound into other functionalities can lead to the creation of diverse chemical scaffolds, which are the core structures of different classes of organic compounds.

The carboxylic acid group can be converted into an alcohol via reduction, an acyl chloride using a chlorinating agent like thionyl chloride, or an isocyanate through the Curtius rearrangement. Each of these new functional groups opens up a new set of possible reactions for further derivatization.

The vinyl bromide can be converted to a vinyl lithium or a vinyl Grignard reagent, which can then be reacted with various electrophiles to introduce a wide range of substituents. wikipedia.org Furthermore, the double bond itself can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to saturated or otherwise functionalized side chains.

An intriguing possibility is the intramolecular cyclization of this compound derivatives. For example, under suitable conditions, the carboxylic acid or its corresponding ester could react with the double bond to form lactones, such as isocoumarins, which are privileged structures in medicinal chemistry. organic-chemistry.org

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Potential Scaffold |

| Carboxylic Acid | LiAlH4 | Primary Alcohol | Phenylpropanol derivatives |

| Carboxylic Acid | SOCl2 | Acyl Chloride | Reactive intermediates |

| Carboxylic Acid | DPPA, heat | Isocyanate | Ureas, Carbamates |

| Vinyl Bromide | t-BuLi | Vinyl Lithium | Functionalized alkenes |

| Vinyl Bromide | Mg | Vinyl Grignard | Functionalized alkenes |

Precursors for Polymeric and Macromolecular Architectures

The propenyl group in this compound suggests its potential use as a monomer in polymerization reactions. Vinyl halides, including vinyl bromide, can undergo polymerization, often to confer specific properties such as fire retardancy to the resulting polymer. wikipedia.orggoogle.com

The polymerization of this compound or its ester derivatives could potentially be initiated by radical, cationic, or anionic methods. The resulting polymer would feature a poly(acrylic acid) or poly(acrylate) backbone with pendant phenyl groups, each bearing a bromine atom. The presence of the bromine atoms would not only enhance the fire-retardant properties of the material but also provide reactive sites for post-polymerization modification.

Furthermore, the carboxylic acid functionality could be used to create self-assembling systems or to attach the polymer to surfaces or other molecules. The combination of a polymerizable group and a versatile functional handle within the same molecule makes this compound an interesting candidate for the design of functional polymers and advanced macromolecular architectures.

| Polymerization Method | Potential Monomer | Resulting Polymer Type | Potential Properties |

| Radical Polymerization | This compound | Poly(acrylic acid) derivative | Fire-retardant, functionalizable |

| Radical Polymerization | Methyl 2-(2-bromo-2-propenyl)benzoate | Poly(acrylate) derivative | Fire-retardant, modifiable |

| Ring-Opening Metathesis Polymerization (ROMP) | (Requires derivatization into a cyclic olefin) | Polyolefin | Tailorable properties |

Mechanistic Investigations of Reactions Involving 2 2 Bromo 2 Propenyl Benzoic Acid

Reaction Kinetics and Transition State Analysis

Oxidative Addition: The reaction initiates with the oxidative addition of the C-Br bond of 2-(2-bromo-2-propenyl)benzoic acid to a coordinatively unsaturated Pd(0) complex, typically bearing phosphine (B1218219) ligands. ruc.dk This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl ring and the nature of the halide. Aryl bromides generally react faster than aryl chlorides but slower than aryl iodides. exlibrisgroup.com For related aryl halides, the oxidative addition is often the rate-determining step, particularly at low substrate concentrations. researchgate.netnih.gov

Transition State Analysis: Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states of intramolecular Heck reactions. nih.govresearchgate.netnih.gov For analogous reactions, calculations show that the transition state for the exo cyclization is significantly lower in energy than for the endo pathway, which explains the high regioselectivity observed in the formation of smaller rings. princeton.edu The geometry of the transition state involves the coordinated alkene approaching the palladium-carbon bond. The stability of this transition state is influenced by steric interactions between the substrate and the palladium ligands, as well as by the electronic properties of the system. nih.gov

| Kinetic Parameter | Influencing Factors | General Observation in Analogous Systems |

| Overall Rate | Catalyst, Ligands, Base, Solvent, Temperature | Often determined by oxidative addition or migratory insertion. |

| Rate of Oxidative Addition | Nature of Halide (I > Br > Cl), Electronic properties of the aryl ring | Can be the rate-limiting step. researchgate.netnih.gov |

| Rate of Migratory Insertion | Alkene substitution, Ligand bulk | Determines regioselectivity; exo cyclization is generally favored for forming 6-membered rings. princeton.edu |

| Activation Energy (ΔG‡) | Specific substrate and catalyst system | Varies, but DFT calculations help in comparing pathways. nih.govnih.gov |

Role of Catalysts and Additives in Reaction Mechanisms

The choice of catalyst and additives is paramount in controlling the outcome of the intramolecular Heck reaction of this compound.

Palladium Catalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). organic-chemistry.org The reduction to Pd(0) can be facilitated by phosphine ligands, the solvent, or other additives in the reaction mixture. researchgate.net The catalyst's role is to facilitate the oxidative addition and subsequent steps in the catalytic cycle.

Phosphine Ligands: Phosphine ligands play a multifaceted role in the reaction mechanism. They stabilize the Pd(0) catalyst, preventing its aggregation into inactive palladium black. researchgate.net The electronic and steric properties of the phosphine ligand significantly impact the reaction rate and selectivity.

Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) can accelerate the rate of oxidative addition. researchgate.net

Bulky ligands can promote the reductive elimination step, which regenerates the Pd(0) catalyst. researchgate.net

Bidentate phosphines (e.g., BINAP, dppf) can influence the geometry of the palladium complex and are crucial for achieving high enantioselectivity in asymmetric Heck reactions. princeton.educhim.it However, for some intramolecular reactions, monodentate ligands like triphenylphosphine (B44618) (PPh₃) are sufficient and widely used. princeton.edu

Additives:

Bases: A base, such as triethylamine (B128534) (NEt₃), potassium carbonate (K₂CO₃), or a hindered organic base, is essential to neutralize the hydrobromic acid (HBr) that is formed during the β-hydride elimination step. organic-chemistry.org This prevents the protonation of the palladium catalyst and ensures the catalytic cycle continues. The choice of base can also influence the reaction pathway, with some bases favoring a "cationic" pathway by facilitating the removal of the halide from the palladium center. princeton.edu

Silver or Thallium Salts: Additives like silver carbonate (Ag₂CO₃) or thallium salts can be used to scavenge the halide ion from the palladium intermediate. princeton.edu This promotes a "cationic" mechanism where the palladium center is more electrophilic, which can enhance the rate of alkene coordination and insertion, and in some cases, alter the regioselectivity or prevent side reactions like double bond isomerization. princeton.edu

| Component | Function in the Reaction Mechanism | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |

| Phosphine Ligands | Stabilize Pd(0), modulate reactivity and selectivity. | PPh₃, P(t-Bu)₃, BINAP, dppf |

| Base | Neutralize HX byproduct, regenerate Pd(0). | NEt₃, K₂CO₃, Proton Sponge |

| Salt Additives | Promote cationic pathway by halide abstraction. | Ag₂CO₃, TlOAc |

Spectroscopic Monitoring of Reaction Progress and Intermediates

The progress of the cyclization of this compound can be monitored using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ruc.dkuobasrah.edu.iq These methods allow for the observation of the disappearance of the starting material and the appearance of the product, and in some cases, the detection of key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The reaction progress can be followed by monitoring the signals of the vinylic protons of the bromo-propenyl group in the starting material. These protons typically appear as distinct singlets in the olefinic region of the spectrum. As the reaction proceeds, these signals will diminish, and new signals corresponding to the exocyclic methylene (B1212753) protons and the methylene protons of the isochromanone ring of the product, 3-methyleneisochroman-1-one, will appear.

¹³C NMR: Changes in the carbon skeleton are also clearly observable. The signals for the sp² carbons of the bromo-alkene in the starting material will be replaced by the signals for the sp² carbons of the exocyclic double bond and the sp³ carbons of the newly formed heterocyclic ring in the product. uobasrah.edu.iq The carbonyl carbon of the lactone in the product will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

Starting Material: The IR spectrum of this compound would show a characteristic broad absorption for the carboxylic acid O-H stretch, a strong C=O stretch for the carboxylic acid, and C=C stretching vibrations for the aromatic ring and the propenyl group.

Product: Upon cyclization to 3-methyleneisochroman-1-one, the broad O-H stretch of the carboxylic acid will disappear. A new, strong C=O stretching absorption will appear at a frequency characteristic of a six-membered lactone (ester). The C=C stretching region will show absorptions for the aromatic ring and the newly formed exocyclic double bond. uobasrah.edu.iq

By taking aliquots from the reaction mixture at different time points and analyzing them by these spectroscopic methods, a kinetic profile of the reaction can be constructed, providing further insight into the reaction mechanism. chegg.com

Computational Chemistry and Theoretical Modeling of 2 2 Bromo 2 Propenyl Benzoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of 2-(2-Bromo-2-propenyl)benzoic acid. scienceopen.com

Detailed theoretical investigations on related molecules, such as the benzoic acid monomer and dimer, are frequently performed using DFT methods like the B3LYP functional combined with a 6-311++G(2d,p) basis set. vjst.vnvjst.vnresearchgate.net These studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state structure.

Key electronic properties are elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. vjst.vnresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. vjst.vnresearchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface is calculated to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. vjst.vn The MEP map provides a visual representation of the electrostatic potential on the electron density surface, which is instrumental in analyzing structure-activity relationships. vjst.vnresearchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within the molecule. vjst.vnresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Benzoic Acid Derivative (Note: The following data is based on typical values for related benzoic acid derivatives and serves as an example of what a DFT study on this compound would yield.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

This table is interactive. Click on the headers to sort.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. scienceopen.com By mapping the potential energy surface (PES), chemists can identify transition states and calculate activation energies for various reactions, such as those involving the carboxylic acid group or the bromo-propenyl substituent of this compound. scienceopen.comajgreenchem.com

For instance, studies on the decarboxylation of benzoic acid have used DFT to investigate different mechanisms, including metal-catalyzed, radical, and oxidative pathways, determining the activation energy for each route. ajgreenchem.comresearchgate.net Similar methodologies could be applied to this compound to understand its thermal stability and decomposition pathways.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. mdpi.comjocpr.com The Fukui function is another important descriptor that helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov In the case of this compound, these calculations would pinpoint whether the aromatic ring, the carboxylic acid group, or the bromo-alkene moiety is the most likely site of reaction.

Quantum chemical modeling can also predict the course of complex reactions. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles was shown through calculations to proceed via a seleniranium intermediate, with the nucleophilic attack occurring at different electrophilic centers. nih.gov A similar approach could elucidate the reaction mechanisms of this compound with various reagents.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Definition | Significance for Reactivity |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v | Identifies the most reactive sites in a molecule |

This table is interactive. Click on the headers to sort.

Intermolecular Interactions and Self-Assembly Prediction

The solid-state structure and properties of a molecular material are governed by intermolecular interactions. Computational studies are essential for predicting how molecules of this compound will interact and self-assemble into larger structures.

Like most carboxylic acids, this compound is expected to form strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. nih.govresearchgate.netnih.gov However, the presence of other functional groups can lead to competition between different interactions and result in more complex or novel packing motifs.

A study on sterically hindered, halogen-substituted benzoic acids revealed that weaker interactions, such as C-H···X and X···X (where X is a halogen), can decisively modify the "robust" dimer motif, leading to helical self-assembly. nih.gov For this compound, the bromine atom can participate in halogen bonding (Br···O or Br···Br), and the aromatic ring can engage in π-π stacking interactions. nih.gov These interactions, along with weaker C-H···O hydrogen bonds, would play a cooperative role in stabilizing the crystal lattice. nih.govnih.gov

pKa Prediction and Acidity Constant Calculations

The acidity of a compound, quantified by its acid dissociation constant (Ka) or its logarithmic form (pKa), is a fundamental chemical property. youtube.com Computational chemistry offers a powerful means to predict the pKa of molecules like this compound.

The acid dissociation reaction in water can be represented as: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺ youtube.com

The pKa can be calculated from the Gibbs free energy change (ΔG) of this dissociation reaction in solution. Computational models calculate the free energies of the acid (R-COOH) and its conjugate base (R-COO⁻) in both the gas phase and in solution. The effect of the solvent is crucial and is typically incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net

The electronic properties of the substituents on the benzoic acid ring significantly influence its acidity. For this compound, the electron-withdrawing inductive effect of the bromine atom and the electronic effects of the propenyl group attached at the ortho position will modulate the stability of the resulting carboxylate anion. By comparing the calculated pKa value with that of benzoic acid and other substituted analogs like 2-bromobenzoic acid nih.govnist.gov, a quantitative understanding of the substituent effects on acidity can be achieved.

Advanced Spectroscopic and Solid State Structural Characterization

X-ray Crystallography for Precise Molecular Geometry and Packing Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid at atomic resolution. For 2-(2-bromo-2-propenyl)benzoic acid, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining its molecular conformation.

Determination of Intramolecular Contacts (e.g., Br···O interactions)

In the solid state, non-covalent interactions play a crucial role in dictating the preferred conformation of a molecule. For this compound, a key intramolecular feature to investigate would be the potential for a close contact between the bromine atom of the propenyl group and an oxygen atom of the carboxylic acid moiety. In a study of 2-bromobenzoic acid, a close intramolecular Br···O contact of 3.009 (3) Å was observed, indicating a significant interaction that influences the orientation of the carboxyl group relative to the benzene (B151609) ring. researchgate.net A similar interaction in this compound would be expected to influence its chemical reactivity and packing in the crystal lattice.

Analysis of Hydrogen Bonding Networks and Dimer Formation

Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state. It is highly probable that this compound would also exhibit this behavior, forming centrosymmetric dimers through pairs of O—H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netnih.gov This characteristic R2²(8) ring motif is a dominant supramolecular synthon in the crystal engineering of carboxylic acids. The precise O···O and O-H···O distances and angles would be critical parameters obtained from the crystallographic data. For instance, in the crystal structure of a related selenium-containing benzoic acid derivative, an intermolecular hydrogen bond between two symmetry-related carbonyl groups resulted in an O···O distance of 2.669(6) Å. nih.gov

Investigation of π–π Stacking Interactions in Crystalline Architectures

The presence of the benzene ring in this compound introduces the possibility of π–π stacking interactions, which are crucial in stabilizing the crystal structure. These interactions involve the overlap of the π-orbitals of adjacent aromatic rings. The analysis of the crystal packing would reveal the nature of these interactions, such as face-to-face or edge-to-face arrangements, and key geometric parameters like the inter-centroid distance, the interplanar distance, and the slippage between the rings. researchgate.netnih.gov In the redetermined crystal structure of 2-bromobenzoic acid, slipped parallel π–π interactions were observed with an inter-centroid distance of 3.991 (2) Å and an interplanar distance of 3.509 (2) Å. researchgate.net

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR would be instrumental in confirming the connectivity of the atoms and providing insights into its solution-state conformation.

Stereochemical Assignments through Advanced NMR Techniques

While this compound does not possess a chiral center, advanced NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals, especially for the vinyl protons of the bromo-propenyl group and the aromatic protons. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity within the molecule. The Nuclear Overhauser Effect (NOE) could be used to probe through-space proximities between protons, providing information about the preferred conformation of the propenyl side chain relative to the benzoic acid moiety in solution.

Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block for Complex Organic Synthesis

The presence of multiple reactive sites within 2-(2-Bromo-2-propenyl)benzoic acid makes it a highly valuable precursor in the synthesis of intricate organic structures. The interplay between the carboxylic acid, the vinyl bromide, and the benzene (B151609) ring allows for a range of selective chemical modifications.

Synthesis of Heterocyclic Compounds

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. The intramolecular arrangement of the carboxylic acid and the bromo-propenyl group facilitates cyclization reactions to form various heterocyclic scaffolds.

One notable application is in the synthesis of isocoumarins, a class of lactones with diverse biological activities. While direct studies on this compound are not extensively documented in readily available literature, analogous reactions with similar bromoalkynes and benzoic acids provide a strong indication of its potential. For instance, palladium-catalyzed intramolecular Heck reactions are a common strategy for the synthesis of isocoumarins from ortho-alkenylbenzoic acids. In such a reaction, the palladium catalyst would oxidatively add to the carbon-bromine bond of the propenyl group, followed by an intramolecular insertion of the double bond and subsequent reductive elimination to form the lactone ring. An efficient palladium-catalyzed nucleophilic addition/oxidative annulation of bromoalkynes with benzoic acids has been developed to construct functionalized isocoumarins, highlighting the utility of the bromoalkyne and benzoic acid moieties in forming these heterocyclic systems. Current time information in Bangalore, IN.

The general reactivity of 2-acylbenzoic acids in the construction of a variety of heterocycles, including phthalides, isochromanones, and isoindolines, further underscores the synthetic potential of this compound. ekb.eg The vinyl bromide functionality can also be a precursor to other functional groups through cross-coupling reactions, expanding the range of accessible heterocyclic structures.

| Reaction Type | Potential Heterocyclic Product | Key Reagents/Catalysts |

| Intramolecular Heck Reaction | Isocoumarin (B1212949) | Palladium catalyst, Base |

| Nucleophilic Cyclization | Phthalide derivatives | Nucleophile (e.g., alcohol, amine) |

| Cross-Coupling/Cyclization | Fused heterocycles | Palladium or Copper catalyst, Coupling partner |

Construction of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are important in materials science and as structural motifs in some natural products. The diene-like character that can be generated from the propenyl side chain of this compound suggests its potential use in cycloaddition reactions, such as the Diels-Alder reaction, to construct new six-membered rings and thus build up polycyclic systems. scispace.com

Furthermore, the vinyl group can participate in various annulation reactions. For instance, reactions involving electrophilic cyclization of arene-containing propargylic alcohols have been used to synthesize naphthalenes and other polycyclic systems. unito.it While not a direct analogue, this methodology suggests that the vinyl group in this compound could be manipulated to participate in similar cyclization strategies to form naphthalene (B1677914) derivatives. The development of methods for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research, with applications in various industries. nih.gov

Applications in Materials Science and Engineering

The functional groups of this compound also lend themselves to applications in the design and synthesis of novel materials with tailored properties.

Crystal Engineering and Design of Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The carboxylic acid group of this compound is a robust hydrogen-bond donor and acceptor, capable of forming predictable supramolecular synthons, such as the common carboxylic acid dimer. nih.gov

The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly being used as a tool for the rational design of supramolecular architectures. nih.gov The interplay between hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atom can lead to the formation of complex and well-defined one-, two-, or three-dimensional networks. Studies on bromo-substituted benzoic acids have demonstrated their ability to form extended supramolecular structures through a combination of these interactions. nih.gov The specific geometry and electronic properties of this compound would influence the packing and ultimately the physical properties of the resulting crystals.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as a ligand in MOF synthesis. brieflands.com Carboxylate groups are widely used as linkers in the design of MOFs due to their ability to coordinate to metal centers in various modes. ossila.com

The vinyl bromide functionality on the ligand offers a site for post-synthetic modification. After the MOF has been assembled, the bromine atom can be replaced with other functional groups via reactions such as Suzuki or Sonogashira coupling. This allows for the introduction of new functionalities into the pores of the MOF, tailoring its properties for specific applications like gas storage, separation, or catalysis. The use of functionalized benzoic acids is a common strategy for creating MOFs with specific properties. scispace.comunito.it

| MOF Design Aspect | Role of this compound | Potential Advantage |

| Primary Linker | Carboxylic acid group coordinates to metal centers. | Formation of robust framework structures. |

| Post-Synthetic Modification | Vinyl bromide group allows for further reactions. | Introduction of tailored functionality within the pores. |

Precursors for Specialty Polymers and Functional Materials

The propenyl group in this compound is a polymerizable moiety. This allows the compound to act as a monomer for the synthesis of specialty polymers. The polymerization of vinylbenzoic acid and its derivatives is a known method for producing functional polymers. acs.orgcore.ac.uk The resulting polymers would feature a carboxylic acid group and a bromine atom on each repeating unit.

The carboxylic acid groups can impart properties such as water solubility or the ability to engage in hydrogen bonding, influencing the polymer's bulk properties. The bromine atoms can serve as handles for further chemical modification of the polymer, allowing for the creation of graft copolymers or the introduction of specific functionalities along the polymer chain. For instance, the copolymerization of styrene (B11656) with halogen-substituted monomers has been explored to create functional polymers with specific properties. researchgate.netchemrxiv.org The presence of both a polymerizable group and reactive functional groups makes this compound a promising precursor for a wide range of functional materials.

Comparative Analysis with Isomeric and Analogous Brominated Alkenyl Benzoic Acids

Influence of Substituent Position on Reactivity and Selectivity

The position of a substituent on a benzoic acid ring significantly alters its chemical reactivity, a phenomenon well-documented in organic chemistry. The ortho-isomer, 2-(2-bromo-2-propenyl)benzoic acid, exhibits unique reactivity due to the "ortho effect," which is a combination of steric and electronic factors arising from the proximity of the two substituent groups. youtube.comkhanacademy.org